molecular formula C7H6ClNO2 B140621 2-Chloro-4-nitrotoluene CAS No. 121-86-8

2-Chloro-4-nitrotoluene

Cat. No.: B140621
CAS No.: 121-86-8
M. Wt: 171.58 g/mol
InChI Key: LLYXJBROWQDVMI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrotoluene is a pale yellow crystalline compound that belongs to the class of nitrotoluenes. It is characterized by the presence of a chlorine atom and a nitro group attached to a toluene ring. This compound is insoluble in water but dissolves in most organic solvents. It is primarily used in the manufacture of dyes .

Scientific Research Applications

2-Chloro-4-nitrotoluene is used in various scientific research applications, including:

Mechanism of Action

Target of Action

2-Chloro-4-nitrotoluene is a nitrotoluene that is p-nitrotoluene in which one of the hydrogens that is ortho to the methyl group has been replaced by a chlorine . It is used in the manufacture of dyes .

Mode of Action

Studies on nitrotoluene isomers have shown that reactions of –no2 isomerizing to ono, and c–no2 bond dissociation play important roles . These reactions could potentially be relevant to this compound as well.

Biochemical Pathways

It’s known that nitrotoluenes can undergo various reactions, including isomerization and bond dissociation . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the compound is insoluble in water but dissolves in most organic solvents . This suggests that its bioavailability could be influenced by the presence of organic solvents.

Result of Action

It’s known to be used in the synthesis of tricyclic indole-2-carboxylic acids, potential nmda-glycine antagonists . This suggests that it could potentially have effects on the nervous system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound is insoluble in water but dissolves in most organic solvents . Therefore, the presence of organic solvents could potentially influence its action and efficacy. Furthermore, exposure to moist air or water could potentially lead to hazardous decomposition products .

Safety and Hazards

2-Chloro-4-nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a skin and eye irritant . When heated to decomposition, it emits toxic fumes of NOx and Cl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrotoluene is typically synthesized by the chlorination of 4-nitrotoluene. The process involves the use of chlorine gas in the presence of iodine as a catalyst. The reaction is carried out at temperatures ranging from the melting point of the product up to 120°C. The molar ratio of chlorine to 4-nitrotoluene is maintained between 0.6 to 1.2, and iodine is used in a concentration of 0.1 to 10% by weight relative to the 4-nitrotoluene .

Industrial Production Methods: In industrial settings, the chlorination process is optimized to minimize the formation of by-products and maximize the yield of this compound. The reaction conditions are carefully controlled to ensure the efficient separation and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines can be used.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Chloro-4-aminotoluene.

    Oxidation: 2-Chloro-4-nitrobenzoic acid.

Comparison with Similar Compounds

  • 2-Chloro-1-methyl-4-nitrobenzene
  • 4-Chloro-2-nitrotoluene
  • 3-Chloro-4-nitrotoluene

Comparison: 2-Chloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the toluene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound has distinct chemical properties and applications, particularly in the synthesis of dyes and pigments .

Properties

IUPAC Name

2-chloro-1-methyl-4-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
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InChI Key

LLYXJBROWQDVMI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Cl
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Molecular Formula

C7H6ClNO2
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DSSTOX Substance ID

DTXSID3026984
Record name 2-Chloro-1-methyl-4-nitrobenzene
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Molecular Weight

171.58 g/mol
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Physical Description

Solid; [HSDB] Pale yellow crystalline powder or lumps; [MSDSonline]
Record name 2-Chloro-4-nitrotoluene
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Boiling Point

260 °C AT 760 MM HG
Record name 2-CHLORO-4-NITROTOLUENE
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Flash Point

138 °C
Record name 2-Chloro-4-nitrotoluene
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Solubility

SOL IN ALCOHOL, ETHER
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Vapor Pressure

0.01 [mmHg]
Record name 2-Chloro-4-nitrotoluene
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

121-86-8
Record name 2-Chloro-4-nitrotoluene
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Melting Point

68 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic characteristics of 2-Chloro-4-nitrotoluene?

A: this compound is an aromatic compound with a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 g/mol []. Its structure consists of a toluene ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position.

  • Vibrational Spectroscopy: Studies using infrared and Raman spectroscopy have identified characteristic vibrational frequencies associated with different functional groups present in the molecule [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides valuable information about the electronic environment and connectivity of atoms within the molecule [].
  • UV-Vis Spectroscopy: This technique helps in understanding the electronic transitions within the molecule and provides insights into its photophysical properties [].

Q2: How do computational chemistry methods contribute to understanding this compound?

A2: Computational studies play a crucial role in elucidating the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations have been employed to:

  • Optimize molecular geometry: Determining the most stable conformation of the molecule [, ].
  • Calculate vibrational frequencies: These calculations complement experimental spectroscopic data and help in assigning vibrational modes [, ].
  • Analyze frontier molecular orbitals (HOMO/LUMO): Understanding the energy gap between these orbitals provides insights into the reactivity and electronic properties of the compound [].

Q3: Are there any analytical methods available for detecting and quantifying this compound in air samples?

A: Yes, a method for determining this compound in the air has been reported []. While the specific details of the method are not outlined in the abstract, the existence of such a method suggests the importance of monitoring this compound in occupational settings where it might be present.

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